Patent-Backed Indication Portfolio vs. Unpatented Close Analogs: Chronic Pain, Neuropathic Pain, and Oncology
The target compound is explicitly claimed in WO2010077680 for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z), whereas the closest structural analog—5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one—and the 3,4-dimethoxyphenyl variant (MTH1 inhibitor claimed) are disclosed under distinct patent families with divergent target profiles [1][2]. DrugMAP records confirm the target compound as a Trk (tropomyosin receptor kinase) inhibitor class member, a mechanism directly relevant to both pain and oncology applications [1].
| Evidence Dimension | Patented therapeutic indication coverage |
|---|---|
| Target Compound Data | Chronic pain, neuropathic pain, pruritus, solid tumour/cancer (WO2010077680, VM Pharma LLC) |
| Comparator Or Baseline | 5-benzyl-7-(4-fluorophenyl) analog: no disclosed pain or Trk patent coverage; 5-benzyl-7-(3,4-dimethoxyphenyl) analog: MTH1 (NUDT1) inhibitor patent family, distinct target |
| Quantified Difference | Exclusive Trk-associated pain/oncology patent protection vs. alternative target profiles |
| Conditions | Patent landscape analysis; DrugMAP target annotation |
Why This Matters
Patent-protected indication coverage directly impacts freedom-to-operate for commercial development and ensures that procurement of this specific compound—rather than an unpatented analog—supports a defined therapeutic development pathway with established intellectual property.
- [1] DrugMAP Database. Drug General Information for PMID28270021-Compound-WO2010077680 (Drug ID: D07KVL). Indications: Chronic pain (MG30), Neuropathic pain (8E43.0), Pruritus (EC90), Solid tumour/cancer (2A00-2F9Z). Company: VM PHARMA LLC. Available at: https://ttd.idrblab.cn/data/drug/details/d07kvl View Source
- [2] Wu J.J., Wang L. (VM Pharma LLC). Compositions of Protein Receptor Tyrosine Kinase Inhibitors. WO2010077680A3, 2010. View Source
